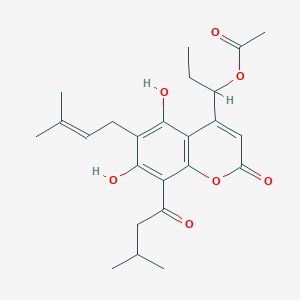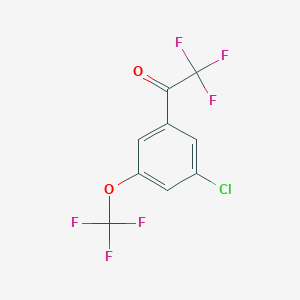
3'-Chloro-5'-trifluoromethoxy-2,2,2-trifluoroacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C9H3ClF6O2 and a molecular weight of 292.56 g/mol . This compound is characterized by the presence of multiple fluorine atoms, a chlorine atom, and a trifluoromethoxy group attached to an acetophenone core. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone typically involves multiple steps. One common method starts with the nitration of 3’-chloro-2,2,2-trifluoroacetophenone, followed by reduction, chlorination, and deamination . The reaction conditions are generally mild, and the process is designed to be cost-effective and straightforward.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of Grignard reagents and trifluoroacetyl compounds. For example, 3,5-dichlorobromobenzene can react with isopropyl magnesium chloride-lithium chloride in tetrahydrofuran to form the Grignard reagent, which then reacts with methyl trifluoroacetate . This method is preferred for its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Halogen substitution reactions are common, where chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.
Medicine: It is a key intermediate in the production of certain drugs and therapeutic agents.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the context of its use . The exact pathways and targets are often determined through detailed biochemical studies and assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone include:
- 3’,5’-Dichloro-2,2,2-trifluoroacetophenone
- 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone
Uniqueness
What sets 3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone apart is its trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring high chemical stability and reactivity .
Eigenschaften
Molekularformel |
C9H3ClF6O2 |
|---|---|
Molekulargewicht |
292.56 g/mol |
IUPAC-Name |
1-[3-chloro-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H3ClF6O2/c10-5-1-4(7(17)8(11,12)13)2-6(3-5)18-9(14,15)16/h1-3H |
InChI-Schlüssel |
IWMHIMFUEYTDRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


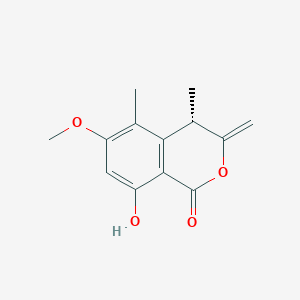
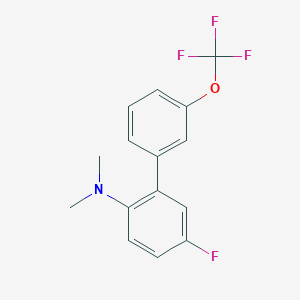
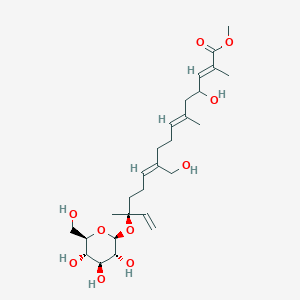

![9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)
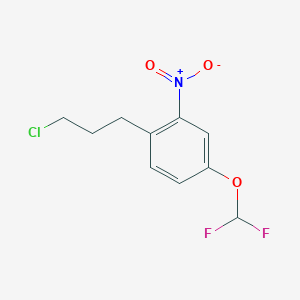
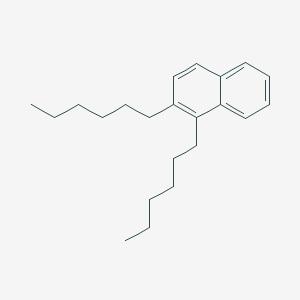
![2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14074613.png)

![(1S)-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),]decan-4-yl]ethan-1-amine](/img/structure/B14074617.png)
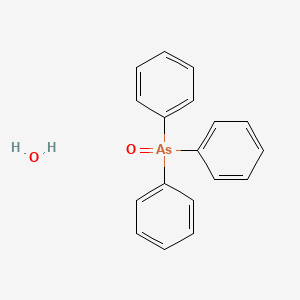
![2-[(1E)-1,2-diphenylethenyl]-1-methyl-1,4-dihydroquinazolin-4-one](/img/structure/B14074631.png)
![methyl 8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14074639.png)
